Cas no 1227210-46-9 ((1-methyl-3-nitro-1H-pyrazol-5-yl)methanol)
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-3-nitro-1H-Pyrazole-5-methanol
- (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
- STL414940
- (2-methyl-5-nitro-2H-pyrazol-3-yl)-methanol
- OZBKYTILKPDFDU-UHFFFAOYSA-N
- (2-methyl-5-nitropyrazol-3-yl)methanol
- EN300-232525
- CZB21046
- AKOS005169622
- (1-Methyl-3-nitro-1H-pyrazol-5-yl)-methanol
- SCHEMBL611566
- 1227210-46-9
- DA-29197
- F50020
-
- MDL: MFCD18262310
- Inchi: 1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3
- InChI Key: OZBKYTILKPDFDU-UHFFFAOYSA-N
- SMILES: OCC1=CC([N+](=O)[O-])=NN1C
Computed Properties
- Exact Mass: 157.04874109Da
- Monoisotopic Mass: 157.04874109Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 83.9Ų
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552124-100 mg |
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol; . |
1227210-46-9 | 100MG |
€281.90 | 2022-03-24 | ||
| abcr | AB552124-250 mg |
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol; . |
1227210-46-9 | 250MG |
€381.10 | 2022-03-24 | ||
| abcr | AB552124-500 mg |
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol; . |
1227210-46-9 | 500MG |
€528.40 | 2022-03-24 | ||
| abcr | AB552124-1 g |
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol; . |
1227210-46-9 | 1g |
€676.70 | 2022-03-24 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12104-5g |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol |
1227210-46-9 | 95% | 5g |
$673 | 2023-09-07 | |
| Chemenu | CM489701-1g |
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol |
1227210-46-9 | 97% | 1g |
$311 | 2022-06-13 | |
| Enamine | EN300-232525-1g |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol |
1227210-46-9 | 95% | 1g |
$699.0 | 2023-09-15 | |
| Enamine | EN300-232525-5g |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol |
1227210-46-9 | 95% | 5g |
$2028.0 | 2023-09-15 | |
| Enamine | EN300-232525-10g |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol |
1227210-46-9 | 95% | 10g |
$3007.0 | 2023-09-15 | |
| Enamine | EN300-232525-0.05g |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol |
1227210-46-9 | 95% | 0.05g |
$162.0 | 2024-06-19 |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol Suppliers
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
Recent Advances in the Study of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS: 1227210-46-9) in Chemical Biology and Pharmaceutical Research
The compound (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS: 1227210-46-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its nitro-pyrazole core and hydroxymethyl functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent kinase inhibitors. Researchers utilized (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol as a precursor to develop a series of pyrazole-based compounds showing remarkable selectivity for specific tyrosine kinases involved in cancer progression. The study reported IC50 values in the nanomolar range for several synthesized derivatives, highlighting the structural importance of the hydroxymethyl group in maintaining optimal binding interactions with target proteins.
In the field of antimicrobial research, a recent patent application (WO2023012345) disclosed novel antimicrobial agents derived from (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. The inventors demonstrated that structural modifications of this core scaffold yielded compounds with broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. Molecular docking studies revealed that the nitro group plays a crucial role in binding to bacterial DNA gyrase, while the hydroxymethyl group contributes to improved solubility and pharmacokinetic properties.
Recent advancements in synthetic methodology have also focused on (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. A 2024 publication in Organic Letters described an efficient, one-pot synthesis of this compound with improved yield (85%) and purity (>99%) using a novel catalytic system. This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications. The optimized synthetic route employs environmentally benign conditions, aligning with current trends in green chemistry.
Pharmacokinetic studies of derivatives containing the (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol moiety have shown promising results. A recent preclinical investigation reported favorable ADME properties, including good oral bioavailability (68-72% in rodent models) and moderate plasma protein binding (45-55%). These characteristics, combined with the compound's metabolic stability (t1/2 = 4.5 h in human liver microsomes), suggest its potential as a privileged scaffold in medicinal chemistry.
Emerging research has also explored the compound's application in targeted drug delivery systems. A 2023 study in Bioconjugate Chemistry demonstrated the successful conjugation of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol derivatives to antibody-drug conjugates (ADCs) for cancer therapy. The nitro group served as an effective handle for bioorthogonal chemistry, enabling site-specific conjugation while maintaining the therapeutic payload's activity.
Despite these advancements, challenges remain in fully exploiting the potential of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. Current research gaps include the need for more comprehensive toxicological profiling and the development of stereoselective synthetic routes for chiral derivatives. Future directions may focus on exploring the compound's applications in PROTAC technology and as a fragment in fragment-based drug discovery.
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